molecular formula C15H21NO3S B2390682 N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874788-65-5

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2390682
CAS No.: 874788-65-5
M. Wt: 295.4
InChI Key: RPUVLHIKHPFGOT-UHFFFAOYSA-N
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Description

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a versatile chemical compound extensively used in scientific research due to its diverse applications in fields like pharmaceuticals, organic synthesis, and materials science. This compound offers promising opportunities for developing novel compounds with enhanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves the reaction of specific amines with benzoyl chloride derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is utilized in various scientific research applications:

    Pharmaceuticals: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Materials Science: Employed in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-Trimethyl-1,3-propanediamine
  • 3-(Dimethylamino)-N-methylpropylamine
  • Methyl [3-(dimethylamino)propyl]amine

Uniqueness

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11-5-6-13(9-12(11)2)14(17)16(4)15(3)7-8-20(18,19)10-15/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUVLHIKHPFGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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